Cas no 57280-75-8 (Ethanone,1-(2,4-dihydroxyphenyl)-2-methoxy-)

Ethanone,1-(2,4-dihydroxyphenyl)-2-methoxy-, is a phenolic ketone derivative characterized by its hydroxyl and methoxy functional groups. This compound exhibits notable reactivity due to its electron-rich aromatic ring, making it useful in organic synthesis and pharmaceutical intermediates. Its structural features, including the 2,4-dihydroxy substitution, enhance its potential as a chelating agent or antioxidant. The methoxy group contributes to stability and modulates solubility in organic solvents. This compound may serve as a precursor in the development of bioactive molecules, given its ability to undergo selective modifications. Its well-defined chemical properties ensure consistent performance in research and industrial applications.
Ethanone,1-(2,4-dihydroxyphenyl)-2-methoxy- structure
57280-75-8 structure
Product Name:Ethanone,1-(2,4-dihydroxyphenyl)-2-methoxy-
CAS No:57280-75-8
MF:C9H10O4
MW:182.173303127289
CID:380096
PubChem ID:93620
Update Time:2025-05-19

Ethanone,1-(2,4-dihydroxyphenyl)-2-methoxy- Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-(2,4-dihydroxyphenyl)-2-methoxy-
    • 1-(2,4-DIHYDROXYPHENYL)-2-METHOXYETHAN-1-ONE
    • 1-(2,4-Dihydroxyphenyl)-2-methoxyethanone
    • 1-(2',4'-dihydroxy)-phenyl-2-methoxy ethanone
    • 1-(2,4-Dihydroxy-phenyl)-2-methoxy-aethanon
    • 2',4'-dihydroxy-2-methoxyacetophenone
    • PS-4194
    • AKOS022641003
    • DTXSID0069171
    • 57280-75-8
    • SCHEMBL8462162
    • MFCD00100481
    • E76606
    • CS-0186215
    • Ethanone, 1-(2,4-dihydroxyphenyl)-2-methoxy-
    • LEBDSTPTUMQDQU-UHFFFAOYSA-N
    • MDL: MFCD00100481
    • Inchi: 1S/C9H10O4/c1-13-5-9(12)7-3-2-6(10)4-8(7)11/h2-4,10-11H,5H2,1H3
    • InChI Key: LEBDSTPTUMQDQU-UHFFFAOYSA-N
    • SMILES: O(C)CC(C1C=CC(=CC=1O)O)=O

Computed Properties

  • Exact Mass: 182.05800
  • Monoisotopic Mass: 182.057909
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 66.8

Experimental Properties

  • Density: 1.294
  • Boiling Point: 358°Cat760mmHg
  • Flash Point: 146.9°C
  • Refractive Index: 1.573
  • PSA: 66.76000
  • LogP: 0.92690

Ethanone,1-(2,4-dihydroxyphenyl)-2-methoxy- Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

Ethanone,1-(2,4-dihydroxyphenyl)-2-methoxy- Customs Data

  • HS CODE:2914509090
  • Customs Data:

    China Customs Code:

    2914509090

    Overview:

    2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Ethanone,1-(2,4-dihydroxyphenyl)-2-methoxy- Pricemore >>

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Additional information on Ethanone,1-(2,4-dihydroxyphenyl)-2-methoxy-

Chemical Profile of Ethanone, 1-(2,4-dihydroxyphenyl)-2-methoxy- (CAS No. 57280-75-8)

Ethanone, 1-(2,4-dihydroxyphenyl)-2-methoxy-, identified by its Chemical Abstracts Service (CAS) number 57280-75-8, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a phenolic structure with methoxy and hydroxyl substituents, has garnered attention due to its potential biological activities and its role in synthetic chemistry.

The structural formula of Ethanone, 1-(2,4-dihydroxyphenyl)-2-methoxy- consists of a central two-carbon ketone group (ketone) attached to a benzene ring that is substituted with two hydroxyl groups at the 2 and 4 positions and a methoxy group at the 1 position. This particular arrangement imparts unique electronic and steric properties to the molecule, making it a versatile intermediate in organic synthesis and a candidate for further pharmacological exploration.

In recent years, the study of polyphenolic compounds has seen considerable growth, particularly those containing both hydroxyl and methoxy groups. These substituents are known to enhance the solubility and bioavailability of molecules, making them more suitable for drug development. The presence of multiple hydroxyl groups also suggests potential antioxidant properties, which are increasingly recognized for their role in preventing oxidative stress-related diseases.

Research into Ethanone, 1-(2,4-dihydroxyphenyl)-2-methoxy- has been driven by its structural similarity to natural products such as flavonoids and phenolic acids, which are known for their therapeutic effects. For instance, compounds with a similar phenolic structure have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. The methoxy group in this molecule can influence its metabolic pathways and interactions with biological targets, making it an interesting subject for drug discovery.

The synthesis of Ethanone, 1-(2,4-dihydroxyphenyl)-2-methoxy- typically involves multi-step organic reactions starting from readily available aromatic precursors. One common synthetic route includes the condensation of resorcinol (a hydroquinone derivative) with methyl iodide followed by oxidation to form the ketone. This method leverages the reactivity of the hydroxyl groups to introduce the desired functional groups in a controlled manner.

The pharmacological potential of Ethanone, 1-(2,4-dihydroxyphenyl)-2-methoxy- has been explored in several preclinical studies. These studies have highlighted its ability to modulate various biological pathways. For example, its interaction with enzymes such as cytochrome P450 has been studied for insights into drug metabolism. Additionally, its binding affinity to certain receptors has been investigated for potential therapeutic applications in neurological disorders.

In vitro studies have demonstrated that Ethanone, 1-(2,4-dihydroxyphenyl)-2-methoxy- exhibits inhibitory effects on several enzymes involved in inflammation and oxidative stress. These findings are particularly relevant given the increasing evidence linking these pathways to chronic diseases such as diabetes and cardiovascular disorders. The compound's ability to scavenge free radicals makes it a candidate for developing antioxidants that could mitigate damage caused by reactive oxygen species.

The role of computational chemistry in understanding the behavior of complex molecules like Ethanone, 1-(2,4-dihydroxyphenyl)-2-methoxy- cannot be overstated. Advanced computational methods such as molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into its interactions with biological targets. These simulations help in predicting binding affinities and identifying potential lead compounds for further optimization.

In conclusion, Ethanone, 1-(2,4-dihydroxyphenyl)-2-methoxy- (CAS No. 57280-75-8) is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. Its synthesis remains an active area of investigation among organic chemists seeking new methodologies for constructing complex molecules. As research continues to uncover its pharmacological properties, this compound holds promise for contributing to the development of novel therapeutic agents.

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